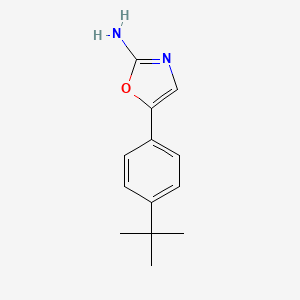

5-(4-(tert-Butyl)phenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

5-(4-tert-butylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |

InChI Key |

YSQISXPCRCQCIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 4 Tert Butyl Phenyl Oxazol 2 Amine

Reactivity Profile of the Oxazole (B20620) Ring System

The oxazole ring in 5-(4-(tert-Butyl)phenyl)oxazol-2-amine is an aromatic heterocycle that exhibits a distinct reactivity pattern. Generally, the oxazole nucleus is electron-rich, yet the presence of two heteroatoms, oxygen and nitrogen, results in a complex electron distribution that influences its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The substitution typically occurs at the C4 or C5 position, with the outcome often directed by the substituents present on the ring. The 2-amino group in the target molecule is a strong activating group, which would be expected to enhance the electron density of the oxazole ring and facilitate electrophilic attack. However, the bulky 4-(tert-butyl)phenyl group at the C5 position may sterically hinder attack at the C4 position. Reactions such as nitration and halogenation are plausible under controlled conditions. For instance, direct nitration of five-membered heterocycles can be achieved using reagents like nitric acid in trifluoroacetic anhydride. rsc.orgstackexchange.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. numberanalytics.com This reactivity allows for the synthesis of complex polycyclic structures. The specific reactivity of this compound in such reactions would depend on the nature of the dienophile and the reaction conditions. The general scheme for a Diels-Alder reaction involving an oxazole is shown below.

Scheme 1: General representation of a Diels-Alder reaction with an oxazole ring.

Ring-Opening Reactions: The oxazole ring can be cleaved under certain conditions, such as in the presence of strong acids or bases, or through reductive cleavage. For example, the hydrogenation of substituted 2-aminooxazoles can lead to cleavage of the heteroring. nih.gov

A summary of the expected reactivity of the oxazole ring is presented in the table below.

| Reaction Type | Typical Reagents | Expected Outcome for this compound |

| Electrophilic Nitration | HNO₃/H₂SO₄ or HNO₃/(CF₃CO)₂O | Nitration likely on the phenyl ring due to steric hindrance and directing effects. |

| Electrophilic Halogenation | Br₂/FeBr₃ or NBS | Halogenation on the phenyl ring is more probable. |

| Diels-Alder Cycloaddition | Maleic anhydride, DMAD | Formation of a bicyclic adduct, followed by potential rearrangement. |

| Ring Cleavage | H₂/Pd, Strong acids/bases | Opening of the oxazole ring to form acyclic products. |

Transformations Involving the 2-Amino Group

The 2-amino group is a key functional handle that allows for a wide range of chemical modifications of this compound. Its nucleophilic character is central to many of its reactions.

Acylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of functional groups and to protect the amino group during other transformations. stmarys-ca.edu

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides or other alkylating agents. This allows for the synthesis of secondary and tertiary amines, which can have significantly different biological and chemical properties. nanobioletters.com

Diazotization: The 2-amino group on an oxazole ring is generally reported to be difficult to diazotize due to the electron-withdrawing nature of the heterocyclic ring, which reduces the basicity of the amino group. nih.gov However, under specific conditions, diazotization of aromatic amines can be achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgbyjus.comresearchgate.netlumenlearning.com These intermediates are highly versatile and can be converted to a wide array of other functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer and related reactions. masterorganicchemistry.com

The table below summarizes some of the key transformations of the 2-amino group.

| Transformation | Typical Reagents | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-(5-(4-(tert-butyl)phenyl)oxazol-2-yl)acetamide |

| Alkylation | Methyl iodide, Benzyl bromide | N-alkyl-5-(4-(tert-butyl)phenyl)oxazol-2-amine |

| Diazotization | NaNO₂, HCl (aq) | Aryl diazonium salt (potentially unstable) |

Reactions at the 5-Position with the 4-(tert-Butyl)phenyl Substituent

The 4-(tert-butyl)phenyl group at the 5-position of the oxazole ring is also a site for chemical modification, primarily through electrophilic aromatic substitution on the phenyl ring.

The tert-butyl group is an activating, ortho-, para-directing group due to its inductive electron-donating effect. rushim.ru However, its large steric bulk significantly hinders substitution at the ortho positions. Therefore, electrophilic substitution on the 4-(tert-butyl)phenyl ring is expected to occur predominantly at the position para to the tert-butyl group (and meta to the oxazole ring).

Nitration: Nitration of the phenyl ring can be achieved using standard nitrating agents. The directing effects of the tert-butyl group and the oxazole ring will influence the position of the incoming nitro group. Given the steric hindrance of the tert-butyl group, nitration is most likely to occur at the 3-position of the phenyl ring (ortho to the oxazole and meta to the tert-butyl group) or at the 2-position if the electronic activation from the oxazole moiety is significant. stmarys-ca.edu

Halogenation: Halogenation, such as bromination or chlorination, can also be carried out on the phenyl ring using appropriate reagents, and the regioselectivity will be similarly governed by the steric and electronic effects of the existing substituents. stackexchange.com

The following table outlines expected electrophilic substitution reactions on the phenyl ring.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-(4-tert-butyl-3-nitrophenyl)oxazol-2-amine |

| Bromination | Br₂, FeBr₃ | 5-(3-bromo-4-tert-butylphenyl)oxazol-2-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acylation at the position meta to the tert-butyl group. |

Role of the Oxazole Nitrogen and Oxygen Atoms in Reaction Mechanisms

The lone pair of electrons on the sp²-hybridized nitrogen atom is part of the aromatic π-system, contributing to the aromaticity of the ring. However, this nitrogen atom also imparts a degree of basicity to the molecule, allowing it to be protonated under acidic conditions. libretexts.org This protonation can significantly alter the electronic properties of the ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.

In reaction mechanisms, the nitrogen atom can act as a Lewis base, coordinating to metal catalysts or electrophiles. This interaction can be a key step in many catalytic cycles involving oxazole-containing compounds. The oxygen atom's lone pairs are less available for coordination due to their delocalization within the aromatic system.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are determined by the basicity of the 2-amino group and the oxazole ring nitrogen. The pKa values of these basic centers are critical in determining the charge state of the molecule under different pH conditions, which in turn profoundly affects its reactivity, solubility, and biological activity.

The 2-amino group is expected to be the most basic site in the molecule. However, its basicity is reduced compared to a typical alkylamine due to the delocalization of the nitrogen lone pair into the electron-deficient oxazole ring. nih.gov The oxazole ring nitrogen is also basic, but it is generally a weaker base than the exocyclic amino group. libretexts.org

Protonation of the 2-amino group will form an ammonium (B1175870) salt, which will deactivate the oxazole ring towards electrophilic attack due to the electron-withdrawing nature of the -NH₃⁺ group. Conversely, protonation of the ring nitrogen will also deactivate the ring towards electrophiles.

The relative basicities of the two nitrogen atoms can be influenced by the solvent and the presence of other functional groups. In general, 2-aminooxazole is considered more basic than aniline (B41778) because aniline has more resonance structures that stabilize the unprotonated state. researchgate.net

The table below provides an overview of the acid-base properties.

| Functional Group | Expected Basicity | Effect of Protonation on Reactivity |

| 2-Amino Group | Moderately basic (pKa of conjugate acid likely in the range of 3-5) | Deactivates the ring towards electrophilic substitution. |

| Oxazole Nitrogen | Weakly basic (pKa of conjugate acid likely < 2) | Deactivates the ring towards electrophilic substitution. |

Spectroscopic and Crystallographic Investigations of 5 4 Tert Butyl Phenyl Oxazol 2 Amine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine, are not available in the public domain. While general chemical shift ranges for similar structural motifs (such as tert-butyl groups and phenyl rings) are known, the precise values for the complete structure, which are crucial for unambiguous structural assignment, have not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Detailed experimental FT-IR and Raman spectra for this compound could not be located. Therefore, a specific analysis of its vibrational modes is not possible. Generally, the FT-IR spectrum of an amino-oxazole would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending (around 1650-1580 cm⁻¹), C=N stretching of the oxazole (B20620) ring, and C-N stretching vibrations. orgchemboulder.com However, without the actual spectrum, a detailed functional group analysis cannot be performed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

The mass spectrum and detailed fragmentation pattern for this compound have not been documented in available literature. Mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A characteristic fragmentation pattern would likely involve the loss of a methyl group (a loss of 15 Da) from the tert-butyl group to form a stable tertiary carbocation, a common fragmentation pathway for tert-butyl substituted aromatic compounds. researchgate.net Further fragmentation of the oxazole ring would also be anticipated. Without experimental data, a precise analysis is speculative.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

A solved single-crystal X-ray structure for this compound has not been reported in crystallographic databases. Consequently, the precise solid-state structure, including definitive bond lengths, bond angles, torsional angles, and the specific conformation of the molecule, remains undetermined.

Bond Lengths, Bond Angles, and Torsional Angles

Without crystallographic data, a data table of experimental bond lengths, bond angles, and torsional angles cannot be generated.

Planarity and Conformation of the Oxazole Ring and Phenyl Moiety

Due to the lack of specific experimental data, the generation of a thorough and scientifically accurate article adhering to the provided outline for this compound is not possible at this time.

Crystal Packing and Intermolecular Interactions in the Solid State

A comprehensive search of crystallographic databases and scientific literature did not yield specific studies on the crystal packing and intermolecular interactions of this compound. Detailed research findings, including crystal system, space group, unit cell dimensions, and specific intermolecular bond distances and angles, are not publicly available for this particular compound.

Therefore, a detailed analysis of its solid-state architecture, including hydrogen bonding patterns, π-π stacking, and other non-covalent interactions, cannot be provided at this time. The generation of data tables summarizing these crystallographic parameters is consequently not possible.

For context, crystallographic studies of structurally related oxazole derivatives often reveal complex networks of intermolecular interactions that dictate their solid-state packing. These interactions typically include:

Hydrogen Bonding: The amine group (-NH2) on the oxazole ring is a potent hydrogen bond donor, while the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor. This can lead to the formation of dimers, chains, or more complex three-dimensional networks.

Without experimental data from single-crystal X-ray diffraction analysis for this compound, any description of its specific crystal packing remains speculative. Further experimental investigation is required to elucidate the precise solid-state structure of this compound.

Intermolecular Interactions and Supramolecular Assembly of Oxazole Derivatives

Hydrogen Bonding Patterns in 2-Aminooxazole Structures

Hydrogen bonds are highly directional, specific interactions that play a dominant role in the supramolecular assembly of 2-aminooxazole derivatives. The primary amine group (-NH₂) provides two hydrogen bond donors, while the nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors.

The crystal structures of related 2-amino-heterocycles, such as 2-aminothiazoles and 2-aminopyrimidines, frequently exhibit characteristic hydrogen-bonding motifs. uq.edu.auresearchgate.netmdpi.com A common and robust pattern is the formation of centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a graph-set motif designated as R²₂(8). researchgate.net While specific crystal structure data for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine is not detailed in the provided sources, it is anticipated that its 2-aminooxazole core would facilitate similar dimeric structures. In these arrangements, the amino group of one molecule donates a proton to the heterocyclic nitrogen atom of a neighboring molecule.

The interplay between these different types of hydrogen bonds creates complex networks that define the supramolecular structure. mdpi.com The specific patterns that emerge depend on the steric and electronic influences of the substituents on the oxazole core.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Description |

| Strong H-Bond | N-H (Amine) | N (Oxazole) | 2.8 - 3.2 Å | Forms characteristic R²₂(8) dimer motifs, a primary driver of assembly in 2-amino-heterocycles. |

| Weak H-Bond | C-H (Aromatic) | O (Oxazole) | 3.0 - 3.8 Å | Helps to link primary motifs into larger 1D, 2D, or 3D networks. nih.goviucr.org |

| Weak H-Bond | C-H (Alkyl) | O (Oxazole) | 3.0 - 3.8 Å | Interactions from the tert-butyl group contribute to the stability of the overall crystal packing. |

| Weak H-Bond | N-H (Amine) | O (Oxazole) | 2.9 - 3.3 Å | An alternative or supplementary interaction to N-H···N bonding, depending on steric hindrance and packing efficiency. |

Van der Waals Forces and Hydrophobic Effects in Molecular Recognition

Van der Waals Forces: These forces, arising from temporary fluctuations in electron density (London dispersion forces), are present between all atoms and are collectively significant, especially for large molecules. nih.govstackexchange.com The large surface area of this compound, particularly the bulky and nonpolar tert-butyl group, ensures that van der Waals interactions make a substantial contribution to the lattice energy. europa.eu These forces are non-directional but are critical for achieving dense packing in the crystal, filling the voids between molecules that are primarily organized by more directional interactions. The balance between specific hydrogen bonds and nonspecific van der Waals forces is a key factor in molecular recognition and biological activity. nih.gov

Hydrophobic Effects: The hydrophobic effect is not a direct attractive force but rather an entropically driven process that occurs in aqueous environments. While primarily discussed in the context of solutions, its principles are relevant to molecular recognition at interfaces. The large, nonpolar 4-(tert-butyl)phenyl moiety of the molecule is hydrophobic. In the presence of a polar solvent like water, there is a thermodynamic tendency for these nonpolar groups to aggregate, minimizing their disruptive contact with the water molecules' hydrogen-bonding network. stackexchange.com This aggregation is stabilized by van der Waals forces between the nonpolar groups. quora.com This principle is fundamental to how the molecule might interact with the hydrophobic pockets of enzymes or receptors, a key aspect of its potential biological activity.

Designing Supramolecular Architectures with Oxazole-Based Units

The predictable and varied non-covalent interactions exhibited by oxazole derivatives make them excellent building blocks, or synthons, for crystal engineering and the design of novel supramolecular architectures. nih.govnih.gov By understanding the hierarchy and interplay of hydrogen bonding, π-π stacking, and weaker forces, it is possible to guide the self-assembly of this compound and related molecules into specific, functional structures. nih.goviucr.org

The design strategy often involves selecting molecules with complementary interaction sites. The 2-aminooxazole core is a versatile synthon. Its ability to form robust R²₂(8) hydrogen-bonded dimers can be used as a primary organizing motif to create linear tapes or chains. researchgate.net The large phenyl substituent can then direct the assembly of these chains through π-π stacking interactions, leading to the formation of 2D sheets or 3D networks. nih.goviucr.org

Furthermore, modifying the substituents allows for fine-tuning of the resulting architecture. For example, introducing additional hydrogen bond donors or acceptors could change the primary motif from a dimer to a more complex catemer or sheet structure. Altering the electronics of the phenyl ring could modulate the strength of π-π stacking or cation-π interactions. The strategic combination of these interactions enables the rational design of multicomponent crystals, such as cocrystals and salts, with tailored physical and chemical properties. nih.govmdpi.com The oxazole moiety, therefore, serves as a prime scaffold for constructing complex and functional supramolecular systems. nih.gov

Computational Chemistry and Theoretical Characterization of 5 4 Tert Butyl Phenyl Oxazol 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds in the 2-amino-5-aryloxazole class, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine various ground state properties. irjweb.com

Optimized Molecular Geometries and Electronic Structures

DFT calculations are first used to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process minimizes the energy of the structure to predict bond lengths, bond angles, and dihedral angles.

For a molecule like 5-(4-(tert-Butyl)phenyl)oxazol-2-amine, the geometry optimization would reveal key structural features. The oxazole (B20620) ring and the adjacent phenyl ring are typically found to be nearly coplanar, which allows for effective π-electron delocalization between the two ring systems. irjweb.com The bond lengths within the oxazole ring and the C-N and C-O bonds connecting the substituent groups are calculated to provide insight into their respective bond orders and strengths. For instance, the bond angles around the oxazole ring nitrogen and oxygen atoms are typically around 107-114°. irjweb.com

Table 1: Representative Optimized Geometric Parameters for a 2-Amino-5-Aryloxazole Scaffold (Theoretical) This table is generated based on typical values found in related structures and is for illustrative purposes.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=N (oxazole) | ~1.30 - 1.35 Å |

| Bond Length | C-O (oxazole) | ~1.36 - 1.39 Å |

| Bond Length | C-C (inter-ring) | ~1.45 - 1.48 Å |

| Bond Length | C-NH2 | ~1.37 - 1.40 Å |

| Bond Angle | C-O-C (oxazole) | ~106 - 108° |

| Bond Angle | O-C=N (oxazole) | ~114 - 116° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-amino-5-aryloxazole derivatives, the HOMO is typically localized over the electron-rich 2-amino group and the phenyl ring, while the LUMO is often distributed across the oxazole ring and the aryl substituent. This distribution indicates that the amino group is the primary site for electrophilic attack, while the oxazole system is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap for similar structures is generally in the range of 4-5 eV, reflecting a stable yet reactive molecule. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data (Theoretical) This table is generated based on typical values found in related structures and is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.8 to -1.8 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. irjweb.comnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these regions are expected around the electronegative oxygen and nitrogen atoms of the oxazole ring and the amino group. irjweb.comrsc.org

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the phenyl ring. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. irjweb.com

Spectroscopic Property Prediction and Validation

Computational methods are also used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the calculated structure.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.gov By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. These calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements.

For a 2-amino-5-aryloxazole structure, key predicted vibrational frequencies would include:

N-H stretching of the amino group, typically appearing in the 3400-3500 cm⁻¹ region.

C-H stretching of the aromatic and tert-butyl groups, usually around 3000-3100 cm⁻¹.

C=N and C=C stretching of the oxazole and phenyl rings, found in the 1500-1650 cm⁻¹ range.

C-O stretching within the oxazole ring, typically observed between 1000-1200 cm⁻¹.

Comparing the computed spectrum with an experimentally obtained spectrum helps to confirm the molecular structure and the accuracy of the computational model. nih.gov

Table 3: Representative Predicted Vibrational Frequencies (Theoretical) This table is generated based on typical values found in related structures and is for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | ~3500 |

| N-H Stretch (symmetric) | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| C=N Stretch (oxazole) | ~1640 |

| C=C Stretch (aromatic) | ~1600 |

| N-H Bend | ~1580 |

Nuclear Magnetic Resonance Chemical Shift Calculations

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the chemical shifts of each nucleus relative to a standard reference, such as Tetramethylsilane (TMS).

The predicted ¹H NMR spectrum for this compound would show distinct signals for:

The protons of the amino group, often appearing as a broad singlet. mdpi.com

The aromatic protons on the phenyl ring, exhibiting characteristic doublet patterns.

A singlet for the proton on the oxazole ring.

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule, including those in the oxazole ring, the phenyl ring, and the tert-butyl group. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects in the calculation. Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation and confirmation. mdpi.com

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (Theoretical) This table is generated based on typical values found in related structures and is for illustrative purposes.

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -NH₂ | 5.0 - 7.5 (broad) |

| ¹H | Aromatic (Phenyl) | 7.0 - 8.0 |

| ¹H | Oxazole-H | 6.5 - 7.5 |

| ¹H | tert-Butyl | 1.2 - 1.5 |

| ¹³C | C-NH₂ (Oxazole) | 155 - 165 |

| ¹³C | C-Aryl (Oxazole) | 140 - 150 |

| ¹³C | Aromatic (Phenyl) | 120 - 140 |

| ¹³C | C (tert-Butyl quaternary) | 30 - 35 |

The performed searches for computational studies, including quantum chemical analyses and molecular modeling of this specific compound, did not yield any publicly available research data. While studies on structurally related molecules, such as other oxazole derivatives, do exist, the specific computational chemistry information required to populate the requested article outline for this compound is not present in the accessible scientific literature.

For instance, a computational study on a different but related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole (B165842), was identified. This study mentioned the use of NBO analysis to investigate hyper-conjugative interactions and charge delocalization, and it also reported a high first hyperpolarizability, suggesting potential for NLO applications. However, these findings are specific to that particular molecule and cannot be extrapolated to this compound.

Therefore, due to the absence of specific research findings and data tables for this compound in the areas of advanced quantum chemical studies and molecular dynamics simulations, it is not possible to generate the requested scientific article with the specified detailed content and structure. The information necessary to fulfill the user's request is not available in the public domain based on the conducted searches.

Structure Reactivity and Structure Property Relationships Srprs of 5 4 Tert Butyl Phenyl Oxazol 2 Amine Analogs

Influence of the tert-Butyl Substituent on Electronic and Steric Properties

The tert-butyl group, positioned at the para-position of the phenyl ring, exerts a significant influence on the molecule's properties through a combination of electronic and steric effects. Although often considered electronically neutral or weakly electron-donating, its primary impact is steric.

Electronic Effects: The tert-butyl group is known to have a modest electron-donating effect through hyperconjugation. This can subtly influence the electron density of the attached phenyl ring. Studies on related aromatic systems have shown that tert-butyl groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, which can affect the molecule's redox properties and UV-Vis absorption spectrum nih.govrsc.org. For instance, research on tetrathiafulvalene-tetraazapyrene (TAP) triads demonstrated that the insertion of tert-butyl groups raises the TAP-localized LUMO level, an effect attributed to hyperconjugation nih.gov.

Steric Effects: The most pronounced influence of the tert-butyl group is its steric bulk. This large, three-dimensional substituent creates significant steric hindrance, which can:

Restrict Conformational Freedom: The bulkiness of the tert-butyl group can limit the rotation around the single bond connecting the phenyl ring to the oxazole (B20620) core nih.gov. This can lead to a more rigid molecular conformation.

Inhibit Intermolecular Interactions: The steric shield provided by the group can prevent close packing of molecules in the solid state, thereby influencing crystal structure and melting point. It can also hinder intermolecular reactions by blocking access to nearby reactive sites.

Enhance Solubility: The non-polar, lipophilic nature of the tert-butyl group generally increases the solubility of the molecule in organic solvents nih.gov. This is a critical property in many chemical applications.

Direct Molecular Assembly: In supramolecular chemistry, the steric demands of tert-butyl groups can be exploited to guide the self-assembly of molecules into specific architectures.

| Property | Influence of tert-Butyl Group | Underlying Mechanism |

| Electronic | Weakly electron-donating | Hyperconjugation |

| Steric | High steric hindrance | Large van der Waals radius |

| Solubility | Increased in non-polar solvents | Lipophilic nature |

| Reactivity | Can hinder reactions at adjacent sites | Steric shielding |

| Conformation | Restricts bond rotation | Torsional strain |

Effects of Phenyl Ring Substitution on Aromaticity and Reactivity

The phenyl ring acts as a crucial electronic bridge between the tert-butyl group and the oxazole core. The substitution pattern on this ring can dramatically alter the electronic properties, aromaticity, and reactivity of the entire molecule.

Aromaticity: The oxazole ring itself possesses a degree of aromatic character, though less than that of benzene clockss.org. The aromaticity of the oxazole system can be tuned by substituents on the attached phenyl ring. Theoretical studies using methods like Density Functional Theory (DFT) and Nucleus-Independent Chemical Shift (NICS) calculations have shown that the nature and position of substituents affect the π-electron delocalization of the heterocyclic ring researchgate.net.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or cyano (CN) on the phenyl ring can withdraw electron density from the oxazole system. This can, in some cases, enhance the aromatic character of the oxazole ring by modifying the electron distribution researchgate.net.

Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) or amino (NH₂) on the phenyl ring donate electron density, which can influence the reactivity of the oxazole ring, particularly towards electrophiles.

Reactivity: Substituents on the phenyl ring primarily influence the reactivity of the oxazole core through resonance and inductive effects. The oxazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions wikipedia.orgtandfonline.comsemanticscholar.org. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, and its feasibility is enhanced by the presence of electron-donating groups wikipedia.orgtandfonline.com. Conversely, nucleophilic substitution is favored at the C2 position, especially if a good leaving group is present wikipedia.org. The electronic nature of the substituent on the phenyl ring at C5 will modulate the susceptibility of the oxazole ring to these reactions.

| Substituent Type on Phenyl Ring | Effect on Electron Density of Oxazole | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increases | Activates oxazole ring towards electrophilic attack |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases | Deactivates oxazole ring towards electrophilic attack |

Role of the 2-Amino Group in Modulating Chemical Behavior

The 2-amino group is a key functional handle that significantly defines the chemical personality of the molecule. Its presence imparts nucleophilic character and the ability to participate in hydrogen bonding.

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center. This allows it to partake in a variety of chemical transformations:

Acylation and Alkylation: The amino group can react with acylating or alkylating agents to form amides or secondary/tertiary amines, respectively wikipedia.org.

Protonation: As a weak base, the amino group can be protonated in the presence of acids to form an aminium salt wikipedia.org. This can alter the molecule's solubility and electronic properties.

Coordination Chemistry: The nitrogen lone pair allows the 2-amino group to act as a ligand, coordinating to metal centers to form metal complexes researchgate.net.

Tautomerism: The 2-aminooxazole moiety can exist in tautomeric forms, primarily the amino and imino forms. The amino form (oxazol-2-amine) is generally the more stable tautomer. This equilibrium is a fundamental aspect of its structure and reactivity.

Biological Activity: The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity, including antimicrobial and antitubercular properties wikipedia.orgresearchgate.net. The amino group is often crucial for binding to biological targets through hydrogen bonding.

| Reaction Type | Role of the 2-Amino Group | Product |

| Protonation | Acts as a Brønsted-Lowry base | Oxazol-2-aminium salt |

| Acylation | Acts as a nucleophile | N-(oxazol-2-yl)amide |

| Alkylation | Acts as a nucleophile | N-alkyl-oxazol-2-amine |

| Metal Coordination | Acts as a Lewis base (ligand) | Metal complex |

Positional Isomerism and its Impact on Molecular Properties

Positional isomerism, which involves changing the attachment points of the substituents on the oxazole or phenyl rings, can have a profound impact on the molecule's physical and chemical properties.

For example, moving the (4-(tert-Butyl)phenyl) group from the C5 to the C4 position of the oxazole ring would create a positional isomer. Such a change would alter the molecule's dipole moment, steric profile, and electronic conjugation, leading to different properties.

Studies on related heterocyclic systems have demonstrated the significant effects of isomerism:

Photophysical Properties: The photobehavior of styryloxazoles was found to be highly dependent on the position of the styryl group on the oxazole ring, affecting processes like fluorescence, isomerization, and cyclization researchgate.net.

Crystal Packing and Density: In the field of energetic materials, positional isomerism has been used as a strategy to enhance crystal density by optimizing intermolecular interactions like hydrogen bonding and π-π stacking bit.edu.cn. A study on dihydroxybenzoic acid isomers showed that their different substitution patterns led to the formation of co-crystals with varying crystal structures and melting points nih.gov.

Reactivity: The relative positions of substituents can influence reactivity through steric hindrance or by altering the electronic activation of different sites on the rings. For instance, the failure of 2,6-dihydroxybenzoic acid to form a co-crystal in one study was attributed to steric hindrance and preferential intramolecular hydrogen bonding, a direct consequence of its specific isomeric form nih.gov.

| Isomer Type | Potential Impact on Molecular Properties |

| Phenyl group at C4 vs. C5 | Altered dipole moment, conjugation, steric accessibility |

| tert-Butyl group at ortho/meta vs. para | Modified steric hindrance, electronic effects on the ring |

| Amino group at C4/C5 vs. C2 | Different tautomeric equilibria, nucleophilicity, and basicity |

Theoretical Frameworks for Predicting Oxazole Chemical Behavior

Computational chemistry provides powerful tools for predicting and rationalizing the chemical behavior of oxazole derivatives. Several theoretical frameworks are commonly employed to understand their structure-property relationships.

Quantum Mechanical Methods:

Density Functional Theory (DFT): DFT is a widely used method to calculate the electronic structure, optimized geometry, and energetic properties of molecules researchgate.net. It can be used to predict reaction pathways, activation energies, and spectroscopic properties. For example, DFT calculations have been used to assess the aromaticity of substituted azoles researchgate.net.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are used to predict the feasibility and regioselectivity of reactions, such as the cycloaddition reactions that oxazoles can undergo researchgate.net.

Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to quantify the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of the ring. A negative NICS value typically indicates aromatic character, while a positive value suggests anti-aromaticity. This tool has been applied to study how substituents affect the aromaticity of oxazole systems researchgate.net.

Analysis of Intermolecular Interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions nih.gov. By locating bond critical points, QTAIM can identify and quantify the strength of hydrogen bonds and other weak interactions that govern crystal packing and molecular recognition nih.gov.

| Theoretical Method | Application to Oxazole Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Molecular structure, reaction energies, aromaticity |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions | Reactivity, pericyclic reaction outcomes |

| Nucleus-Independent Chemical Shift (NICS) | Quantification of ring current effects | Aromaticity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology | Intermolecular interactions, hydrogen bonding |

Design and Synthesis of 5 4 Tert Butyl Phenyl Oxazol 2 Amine Derivatives for Specific Chemical Applications

Rational Design Principles for Structural Modification

The rational design of derivatives of 5-(4-(tert-butyl)phenyl)oxazol-2-amine is guided by established medicinal chemistry principles aimed at optimizing the compound's properties for specific applications. Structural modifications are typically planned to enhance target engagement, improve physicochemical properties, and modulate metabolic stability.

A key consideration in the design process is the role of the various structural components of the molecule. The 2-amino-oxazole core is a common motif in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with biological targets. The tert-butylphenyl group is a bulky, lipophilic moiety that often occupies hydrophobic pockets within target proteins. Modifications can be systematically applied to each part of the scaffold.

Key Design Strategies:

Substitution on the Phenyl Ring: The phenyl ring offers multiple positions for substitution to probe for additional interactions. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups can alter the electronic properties of the ring system, which may influence binding affinity. cardiff.ac.uk For instance, the trifluoromethyl group is noted for being more metabolically stable than a methyl group and can improve oral bioavailability. cardiff.ac.uk

Modification of the tert-Butyl Group: While the tert-butyl group is effective at filling hydrophobic spaces, it can sometimes lead to increased lipophilicity and reduced metabolic stability. chem-space.com Design principles may involve replacing it with other bulky groups or bioisosteres to fine-tune these properties.

Functionalization of the 2-Amine Group: The primary amine at the 2-position is a key interaction point. It can be acylated, alkylated, or used as a handle to attach larger, more complex fragments designed to interact with specific regions of a target protein. This approach allows for the optimization of both intra- and intermolecular polar interactions. nih.gov

Computational Modeling: Molecular docking studies are often employed to rationalize the binding modes of designed analogs. By modeling the interaction of proposed derivatives with a target's active site, researchers can predict which modifications are most likely to improve potency and selectivity, thereby prioritizing synthetic efforts. cardiff.ac.uk

Detailed research findings often focus on establishing a structure-activity relationship (SAR), where systematic changes to the molecule are correlated with changes in its functional activity.

| Modification Site | Design Rationale | Potential Outcome |

| Phenyl Ring | Introduce substituents (e.g., -CF₃, -Cl, -OCH₃) | Alter electronic properties, probe for new binding interactions, improve metabolic stability. cardiff.ac.uk |

| tert-Butyl Group | Replace with bioisosteres | Modulate lipophilicity and solubility, enhance metabolic stability. chem-space.com |

| 2-Amine Group | Acylation, alkylation, or attachment of new moieties | Enhance hydrogen bonding, introduce new interaction points, improve target selectivity. nih.gov |

| Oxazole (B20620) Core | Replace with other heterocycles (Scaffold Hopping) | Access novel chemical space, alter core geometry, improve patentability. |

Synthesis of Functionalized Analogs and Heterocyclic Hybrids

The synthesis of derivatives of this compound involves versatile chemical transformations to create functionalized analogs and hybrid molecules containing multiple heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis, a classic method for forming thiazole rings from alpha-haloketones and thioamides, provides a conceptual basis for the synthesis of related 2-amino-heterocycles. nih.gov

A common route to 2-amino-oxazole derivatives involves the reaction of an appropriate α-bromoketone with urea (B33335) or a urea equivalent. For the parent compound, this would typically start with 2-bromo-1-(4-(tert-butyl)phenyl)ethan-1-one.

Synthesis of Functionalized Analogs:

Functionalization can be achieved by modifying the starting materials or by post-synthetic modification of the core scaffold.

Varying the Aryl Ketone: A wide range of analogs can be synthesized by starting with different substituted 2-bromo-1-arylethanones. This allows for the introduction of various functional groups onto the phenyl ring.

N-Functionalization: The 2-amino group is a versatile handle for further modification. For example, it can be reacted with various electrophiles. A general procedure for the synthesis of N-(substituted phenyl)thiazol-2-amines involves reacting a 2-aminothiazole (B372263) with a substituted phenyl halide in the presence of a base like potassium carbonate. nanobioletters.com A similar strategy can be applied to the oxazole scaffold.

Synthesis of Heterocyclic Hybrids: Heterocyclic hybrids are molecules that incorporate two or more different heterocyclic ring systems. These are designed to combine the favorable properties of each constituent ring. For instance, the 2-amino-oxazole scaffold could be linked to other heterocycles like triazoles, oxadiazoles, or thiazoles. The synthesis of such hybrids often involves multi-step sequences where one heterocycle is constructed first, followed by reactions to build or attach the second one. For example, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from hydrazides, which are then cyclized. mdpi.comuobaghdad.edu.iq Similarly, 1,2,4-triazole (B32235) derivatives have been synthesized and studied, demonstrating the modular nature of creating heterocyclic hybrids. zsmu.edu.uadoaj.org

The synthesis of a related chiral oxazoline (B21484) derivative was achieved via a palladium cross-coupling amination reaction, highlighting a key method for linking heterocyclic components. nih.gov

| Starting Material | Reagent/Condition | Product Type |

| 2-bromo-1-(4-(tert-butyl)phenyl)ethan-1-one | Urea | This compound |

| This compound | Substituted Phenyl Halide / K₂CO₃ | N-Aryl substituted derivatives nanobioletters.com |

| 4-(tert-butyl)benzoyl hydrazide | Dodecyl isocyanate, then p-toluenesulfonyl chloride | 5-(4-(tert-butyl)phenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (Heterocyclic Hybrid) researchgate.net |

Introduction of Chiral Centers for Asymmetric Transformations

The introduction of chirality is a critical step in chemical design, as enantiomers of a molecule often exhibit distinct biological properties. nih.gov Chiral centers can be introduced into derivatives of this compound to enable asymmetric transformations and to study the stereochemical requirements for target interaction.

Methods for Introducing Chirality:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid could be used to construct a substituent that is then attached to the core scaffold.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is one of the most efficient methods for creating chiral molecules. It involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, asymmetric Mannich reactions can be used to synthesize chiral β-amino carbonyl compounds, which can serve as building blocks for more complex chiral structures. kyoto-u.ac.jp Chiral amines themselves are widely used as chiral bases or as components of chiral catalysts. sigmaaldrich.com

Resolution of Racemates: If a chiral compound is synthesized as a racemic mixture, the enantiomers can be separated through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

A specific example of creating a chiral heterocyclic compound involved the synthesis of 5,6-diphenyl-3-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}amino-1,2,4-triazine. nih.gov In this case, the chirality was introduced by using the chiral starting material 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, demonstrating the use of a chiral building block to construct a more complex molecule. nih.gov Similarly, asymmetric copper-catalyzed reactions have been developed for the enantioselective synthesis of chiral N-heterocycles like piperidines, showcasing advanced catalytic methods that could be adapted for related scaffolds. nih.gov

| Method | Description | Example Application |

| Chiral Pool Synthesis | Using a naturally occurring chiral molecule as a starting material. | Synthesizing a side chain from a chiral amino acid to attach to the oxazole ring. |

| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer over the other. | A copper-catalyzed reaction using a chiral ligand to perform an asymmetric cyclization. nih.gov |

| Chiral Building Blocks | Incorporating a pre-existing chiral molecule into the final structure. | Using (S)-2-amino-3-methylbutane as a key building block in a synthesis. sigmaaldrich.com |

| Resolution | Separating a racemic mixture into its individual enantiomers. | Chiral HPLC separation of a racemic mixture of a functionalized derivative. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern chemical design used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govnih.gov These techniques involve making significant alterations to the molecular framework while preserving the essential interactions required for biological activity.

Scaffold Hopping:

This strategy involves replacing the central molecular core (the scaffold) with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. For the this compound scaffold, this could mean replacing the 2-amino-oxazole core with other five-membered heterocycles that can present the aryl group and the amino group in a similar spatial orientation.

Potential scaffold hops for the 2-amino-oxazole core include:

1,3,4-Oxadiazole: This core has been explored in the design of 5-Aryl-1,3,4-oxadiazol-2-amines. mdpi.com

1,2,4-Triazole: Derivatives of 3-aryl-4-amino-1,2,4-triazole have been synthesized and investigated. zsmu.edu.uadoaj.org

Thiazole: The 2-amino-thiazole scaffold is a very common and well-studied alternative to the 2-amino-oxazole.

Bioisosteric Replacement:

Bioisosterism refers to the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, leading to the retention of similar biological activity. nih.gov This is a less drastic change than scaffold hopping and typically focuses on peripheral functional groups.

Replacement of the tert-Butyl Group: The tert-butyl group is often replaced to modulate lipophilicity and metabolic stability. Potential bioisosteres include the trifluoromethyl group, cyclopropyl, or oxetane (B1205548) rings, which can mimic the steric bulk of the tert-butyl group. chem-space.com

Replacement of the Phenyl Ring: The phenyl ring itself can be replaced. For example, an ortho-substituted phenyl ring can sometimes be replaced by a 2-oxabicyclo[2.1.1]hexane moiety, which has a similar geometry but improved physicochemical properties. domainex.co.uk Other replacements for a disubstituted phenyl ring could include various five- or six-membered heterocyclic rings (e.g., pyridine, pyrimidine, thiophene).

Advanced Applications in Contemporary Chemical Science

Ligands in Homogeneous and Heterogeneous Catalysis

The structural motifs within 5-(4-(tert-Butyl)phenyl)oxazol-2-amine make it an excellent candidate for the design of ligands for both homogeneous and heterogeneous catalysis. The nitrogen atom of the oxazole (B20620) ring and the exocyclic amine group can act as effective coordination sites for a wide range of transition metals, forming stable complexes that can catalyze important chemical transformations.

Asymmetric Catalysis with Chiral Oxazoline (B21484)/Oxazole Ligands

Chiral ligands containing the oxazoline motif are among the most successful and widely used in asymmetric catalysis. acs.orgnih.gov These ligands are prized for their modular nature, accessibility, and the high levels of enantioselectivity they impart in a vast number of metal-catalyzed reactions. acs.orgrsc.org The stereocenter, typically adjacent to the coordinating nitrogen of the oxazoline ring, is positioned close to the metal's active site, allowing for direct and efficient chiral induction. acs.org

Derivatives of this compound, particularly when synthesized from chiral precursors to create a chiral center on the oxazole ring (forming an oxazoline), are of great interest. The bulky tert-butyl group is a key feature, as it can create a well-defined chiral pocket around the metal center. This steric hindrance is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity. rameshrasappan.com Research on related structures has shown that ligands bearing tert-butyl substituents often yield superior results in asymmetric reactions compared to those with smaller groups. rameshrasappan.com

Table 1: Representative Asymmetric Reactions Catalyzed by Metal-Oxazoline Complexes

| Reaction Type | Metal Catalyst | Substrate Class | Typical Enantioselectivity |

| Diels-Alder Reaction | Copper(II) | Acrylimides, Cyclopentadiene | High (90-98% ee) nih.gov |

| Cyclopropanation | Copper(I), Palladium(II) | Olefins, Diazoacetates | Excellent (>99% ee) nih.gov |

| Michael Addition | Nickel(II) | Nitroalkenes, Malonates | High (up to 98% ee) |

| Allylic Alkylation | Palladium(0) | Allylic acetates, Nucleophiles | High (up to 99% ee) acs.org |

| Hydrosilylation | Iridium(I), Rhodium(I) | Ketones, Olefins | Excellent (>95% ee) |

Transition Metal Complexation for Catalytic Systems

The oxazole ring system, with its nitrogen and oxygen heteroatoms, serves as an effective scaffold for coordinating with transition metals. mdpi.comalfachemic.com The nitrogen atom, in particular, is a strong donor and readily forms stable complexes with metals such as vanadium, copper, zinc, nickel, iron, and palladium. rameshrasappan.commdpi.comresearchgate.net The resulting metal-ligand complexes are central to catalysis, where the ligand modulates the electronic properties and steric environment of the metal center, thereby controlling its reactivity and selectivity. researchgate.net

In the case of this compound, the molecule can act as a bidentate ligand, coordinating to a metal center through both the oxazole nitrogen and the 2-amino group. This chelation effect enhances the stability of the metal complex. acs.org The tert-butylphenyl substituent plays a critical role by influencing the solubility of the complex in organic solvents and by sterically directing the approach of substrates to the catalytic center. rameshrasappan.com These properties make such ligands valuable in a range of catalytic applications, from olefin polymerization to cross-coupling reactions. mdpi.com

Application in Materials Chemistry and Photonics

The rigid, conjugated structure of this compound, combined with its functional groups, makes it a promising building block for advanced materials with tailored optical and electronic properties.

Organic Light-Emitting Materials and Fluorescent Probes

Heterocyclic compounds featuring oxazole and oxadiazole cores are widely investigated for their applications in organic light-emitting diodes (OLEDs). nih.govossila.com Structurally related molecules containing a tert-butylphenyl group are known to be excellent materials for these devices. spiedigitallibrary.org The bulky tert-butyl group is particularly advantageous as it disrupts intermolecular packing (π–π stacking), which helps to prevent aggregation-caused quenching of fluorescence and promotes the formation of stable, amorphous thin films—a crucial characteristic for the longevity and efficiency of OLEDs. rsc.orgresearchgate.net

Furthermore, the aminophenyl-oxazole scaffold suggests significant potential for the development of fluorescent probes. nih.gov Many small organic fluorophores used for cellular imaging and sensing are based on heterocyclic systems that exhibit environmentally sensitive fluorescence. nih.govmdpi.com The fluorescence properties of compounds like this compound can be tuned by modifying the substituents, and the amino group provides a convenient handle for attaching targeting moieties or functionalities that respond to specific analytes or changes in the local environment, such as pH. nih.govnih.gov

Table 2: Role of Structural Motifs in Optoelectronic Materials

| Structural Motif | Function/Property | Relevance to this compound |

| Oxazole/Oxadiazole Core | Rigid, electron-deficient scaffold; often fluorescent. | Provides the core chromophore and a stable electronic structure. nih.gov |

| tert-Butyl Group | Increases solubility; hinders intermolecular aggregation; promotes amorphous film formation. | Enhances processability and solid-state quantum efficiency for potential OLED applications. rsc.org |

| Phenyl/Biphenyl Linker | Extends π-conjugation, tuning emission wavelength. | The phenyl group links the oxazole and tert-butyl components, influencing the electronic energy levels. |

| Amino Group | Electron-donating group; modulates fluorescence (e.g., ICT); provides site for functionalization. | Can enhance quantum yield and allows for development into fluorescent probes. nih.govmdpi.com |

Development of Functional Polymers and Liquid Crystals

The development of functional polymers relies on the incorporation of monomers that impart specific properties to the final material. The structure of this compound offers several features that are attractive for polymer chemistry. The primary amine group can be readily used as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides.

Incorporating the rigid oxazole-phenyl unit into a polymer backbone would likely result in materials with high thermal stability and specific mechanical properties. The bulky tert-butyl side groups can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for material processing. mdpi.com Furthermore, the inherent fluorescence of the oxazole core could lead to the creation of intrinsically luminescent polymers for use in sensors or light-emitting applications.

While specific research into liquid crystalline phases involving this exact molecule is not prominent, its rigid, rod-like structural component (the phenyl-oxazole core) is a common feature in molecules that exhibit liquid crystalline behavior. The strategic placement of flexible alkyl chains could potentially induce mesophase formation, opening avenues for its use in display technologies or as self-organizing materials.

Chemical Probes for Mechanistic Elucidation in Chemical Biology

Chemical probes are small molecules designed to interact with biological targets in a specific manner, allowing researchers to study and elucidate complex biological processes. The development of novel fluorescent probes is a cornerstone of this field. nih.gov

Based on its core structure, this compound is a promising scaffold for creating such probes. Its intrinsic fluorescence can serve as a reporter signal. nih.gov The 2-amino group is a key feature, providing a versatile point for chemical modification. It can be functionalized to introduce:

Targeting Ligands: To direct the probe to a specific protein, enzyme, or cellular organelle.

Bio-orthogonal Handles: Such as azides or alkynes, enabling "click chemistry" for covalent labeling of biomolecules in complex biological systems. mdpi.com

Reporter Groups: That respond to specific biological events, such as enzyme activity or changes in redox potential.

Oxazole derivatives have been successfully developed as organelle-targeting fluorescent probes, localizing in mitochondria or lysosomes, and their fluorescence can be sensitive to the acidic environment of these organelles. nih.gov This suggests that derivatives of this compound could be engineered to visualize subcellular structures or report on physiological changes within the cell, thereby providing powerful tools for mechanistic studies in chemical biology.

Chemo-Sensors and Molecular Switches based on Oxazole Scaffolds

The inherent electronic and structural characteristics of the oxazole ring make it a valuable scaffold in the design of chemo-sensors and molecular switches. The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, can participate in extended π-conjugation and act as either an electron donor or acceptor, depending on the substituents attached to it. This electronic flexibility is fundamental to its application in molecules that can respond to external stimuli such as the presence of chemical species or light.

Chemo-sensors are molecules designed to signal the presence of a specific analyte through a detectable change, often a change in color (colorimetric) or fluorescence (fluorometric). Oxazole derivatives have been successfully employed as fluorescent chemo-sensors for various analytes, particularly metal ions. The mechanism of sensing often involves a process known as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical design, the oxazole-containing fluorophore is linked to a receptor unit that can selectively bind to the target analyte. Upon binding, the electronic properties of the molecule are altered, leading to a significant change in its fluorescence emission.

For instance, benzoxazole-containing macrocycles have been developed as fluorescent chemo-sensors for the optical detection of biologically important metal ions like Zn²⁺ and Cd²⁺. mdpi.com In these systems, the macrocyclic structure provides a binding site for the metal ion, and the benzoxazole (B165842) unit serves as the fluorophore. The coordination of the metal ion modulates the fluorescence of the benzoxazole moiety, allowing for the detection and quantification of the ion. mdpi.com Similarly, chemo-sensors derived from 5-(thiophene-2-yl)oxazole have demonstrated a "turn-on" fluorescence response for the specific recognition of Ga³⁺. rsc.org

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change |

| Benzoxazole-based macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement |

| 5-(thiophene-2-yl)oxazole derivative | Ga³⁺ | "Turn-on" fluorescence | Significant increase in fluorescence intensity |

| Oxazol-5-one derivative | pH | Ratiometric changes at isosbestic point | Changes in absorption and emission wavelengths |

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light (photochromism), heat (thermochromism), or pH. This "switching" behavior alters the physical properties of the molecule, including its absorption spectrum, emission, and geometry. The oxazole ring has been incorporated into photochromic compounds, particularly diarylethenes. researchgate.net

In these molecular switches, the oxazole ring is part of a larger conjugated system that can undergo a reversible cyclization/ring-opening reaction upon irradiation with light of specific wavelengths. This photochemical reaction leads to a significant change in the electronic structure of the molecule, resulting in a different color. The thermal and photochemical stability of both isomers are crucial for their application in molecular memory and optical data storage. The substitution pattern on the oxazole and adjacent aryl rings can be modified to tune the photochromic properties, such as the absorption wavelengths of the two states and the efficiency of the photochemical reactions. researchgate.net

| Switch Type | Stimulus | Isomeric States | Property Change | Potential Application |

| Diarylethene with oxazole ring | Light (UV/Vis) | Open and closed ring forms | Change in color (absorption spectrum) | Optical data storage, ophthalmic lenses |

| Oxazine-based switch | pH, Temperature | Protonated/deprotonated, conformational changes | Tunable pH transition points and temperature sensitivity | Responsive molecular sensors |

While specific research on "this compound" as a chemo-sensor or molecular switch is not extensively documented in publicly available literature, the foundational principles derived from structurally similar oxazole-containing molecules provide a strong basis for its potential in these advanced applications. The presence of the electron-donating amino group and the bulky tert-butylphenyl substituent could influence the photophysical properties and the binding affinity and selectivity towards specific analytes, making it a candidate for further investigation in the development of novel sensors and switches.

Perspectives and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazoles has a rich history, with established methods such as the Robinson-Gabriel, Bredereck, and van Leusen reactions forming the bedrock of their preparation. However, the future of oxazole (B20620) synthesis, including that of 5-(4-(tert-butyl)phenyl)oxazol-2-amine, lies in the development of more sustainable and efficient methodologies that align with the principles of green chemistry.

Traditional Synthetic Routes Adaptable for this compound:

| Reaction Name | Plausible Reactants for Target Compound | General Description |

| Robinson-Gabriel Synthesis | 2-Acylamino-1-(4-(tert-butyl)phenyl)ethan-1-one | Cyclization and dehydration of an α-acylamino ketone. |

| Bredereck Reaction | 2-Halo-1-(4-(tert-butyl)phenyl)ethan-1-one and Urea (B33335) | Reaction of an α-haloketone with an amide (in this case, urea to provide the 2-amino group). |

| van Leusen Oxazole Synthesis | 4-(tert-Butyl)benzaldehyde and Tosylmethyl isocyanide (TosMIC) | Reaction of an aldehyde with TosMIC to form the oxazole ring. Subsequent functionalization would be needed to introduce the 2-amino group. |

Modern synthetic chemistry is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources. Future methodologies for synthesizing complex oxazoles will likely incorporate:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.

Ultrasound Irradiation: Sonication can promote reactions by creating localized high-pressure and high-temperature zones, often leading to improved efficiency.

Catalysis: The use of novel catalysts, including metal nanoparticles and organocatalysts, can facilitate reactions under milder conditions and with greater selectivity. For instance, iodine-catalyzed tandem oxidative cyclization offers a metal-free approach.

One-Pot and Multicomponent Reactions: These strategies enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and purification efforts. A one-pot propargylation/cycloisomerization tandem process is one such example.

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or water, is a key aspect of sustainable synthesis.

For the synthesis of this compound, a sustainable approach could involve a one-pot reaction combining 4-(tert-butyl)benzaldehyde, a cyanide source, and an amino-group donor under microwave irradiation with a recyclable catalyst.

Exploration of Unconventional Reactivity and Novel Rearrangements

The oxazole ring, while aromatic, possesses unique reactivity patterns that can be exploited for further functionalization and the synthesis of novel molecular architectures. The presence of the electron-donating amino group at the C2 position and the bulky aryl substituent at C5 in this compound is expected to significantly influence its reactivity.

Key Areas for Future Exploration:

Electrophilic and Nucleophilic Substitutions: The oxazole ring is generally deactivated towards electrophilic attack. However, the 2-amino group in the target compound is expected to activate the ring, likely directing electrophiles to the C4 position. Conversely, nucleophilic substitution is more favorable at the C2 position, especially with a suitable leaving group.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines. The electronic nature of the substituents on the oxazole ring plays a crucial role in these reactions.

Ring-Opening and Rearrangement Reactions: Oxazoles can undergo a variety of rearrangements to form other heterocyclic systems. The Cornforth rearrangement , a thermal isomerization of 4-acyloxazoles, is a classic example. Research into novel rearrangements, potentially triggered by light or specific catalysts, could lead to unexpected and synthetically useful transformations. For instance, the conversion of oxazoles into imidazoles or furans under specific conditions opens up new avenues for creating diverse molecular scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the oxazole ring and the aryl substituent can be functionalized through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of complex molecules with tailored properties.

Future research could focus on leveraging the unique electronic properties of this compound to drive unconventional cycloadditions or to facilitate novel metal-catalyzed C-H activation reactions at the C4 position or on the tert-butylphenyl ring.

Advancements in Multiscale Computational Modeling of Oxazole Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules. For oxazole systems, multiscale computational modeling can bridge the gap between molecular-level interactions and macroscopic properties.

Applications of Computational Modeling:

| Computational Method | Application to Oxazole Systems |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and calculation of electronic properties such as HOMO-LUMO energy gaps to understand reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate the structural features of oxazole derivatives with their biological activities, aiding in the in silico design of new drug candidates. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of oxazole-containing molecules, such as their interactions with biological macromolecules or their conformational preferences in different environments. |

Future advancements in computational modeling will likely involve the development of more accurate and efficient methods for simulating complex oxazole-containing systems. This includes the use of machine learning and artificial intelligence to accelerate the discovery of new oxazoles with desired properties and to predict their synthetic accessibility. For this compound, computational studies could be employed to predict its binding affinity to various biological targets, to understand its photophysical properties for potential applications in materials science, and to guide the design of more potent and selective analogs.

Integration of Oxazole Chemistry with Emerging Fields of Chemical Science

The versatility of the oxazole scaffold makes it an ideal building block for integration with various emerging fields of chemical science, leading to the development of novel functional molecules and materials.

Medicinal Chemistry and Chemical Biology: Oxazole derivatives are prevalent in many biologically active natural products and synthetic pharmaceuticals. Future research will continue to explore oxazole-containing compounds as potential therapeutic agents for a wide range of diseases. The use of oxazoles as fluorescent probes for bioimaging is another exciting area of research, where their photophysical properties can be tuned by modifying the substituents on the oxazole ring.

Materials Science: The rigid and planar structure of the oxazole ring, combined with its electronic properties, makes it an attractive component for advanced materials. Oxazole-containing polymers can exhibit high thermal stability and unique optical properties. Furthermore, oxazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Supramolecular Chemistry and Crystal Engineering: The ability of the oxazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable synthon in supramolecular chemistry. This allows for the construction of well-defined supramolecular architectures and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Click Chemistry: The introduction of functional groups onto the oxazole scaffold that can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for the rapid and efficient construction of complex molecular assemblies.

The this compound molecule, with its potential for further functionalization, could serve as a platform for developing novel materials with interesting photoluminescent properties or as a ligand for the construction of novel MOFs.

Addressing Challenges in the Scalable Synthesis and Derivatization of Complex Oxazole Architectures

While numerous methods exist for the synthesis of oxazoles, the scalable and cost-effective production of complex derivatives remains a significant challenge. Addressing these challenges is crucial for the translation of promising laboratory-scale discoveries into practical applications.

Key Challenges and Future Directions:

Scalability: Many laboratory-scale syntheses of complex oxazoles are not readily amenable to large-scale production due to factors such as the use of expensive reagents, harsh reaction conditions, or complex purification procedures. The development of robust and scalable synthetic routes, potentially utilizing flow chemistry, is a critical area for future research.

Regioselectivity: The selective functionalization of specific positions on the oxazole ring, especially in the presence of multiple reactive sites, can be challenging. The development of new regioselective synthetic methods is essential for the controlled synthesis of complex oxazole architectures.

Stereoselectivity: For chiral oxazole derivatives, the development of stereoselective synthetic methods is of paramount importance, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis of a complex molecule is highly desirable as it allows for the rapid generation of a diverse range of analogs for structure-activity relationship studies. The development of new late-stage functionalization methods for the oxazole core is an active area of research.

For a molecule like this compound, developing a scalable synthesis that avoids costly purification steps and allows for the late-stage diversification of the 2-amino group or the phenyl ring would be a significant advancement, paving the way for its broader investigation and potential application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.